Ethosuximide-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethosuximide-d3 is a labelled isotope of Ethosuximide, an anticonvulsant . It inhibits the release of the neurotransmitter GABA from neurons, which results in an increase in the electrical activity of the neurons . It also inhibits the activity of the enzyme succinic dehydrogenase, which is involved in the metabolism of neurotransmitters .

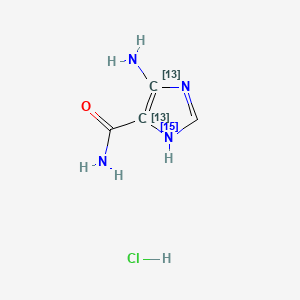

Molecular Structure Analysis

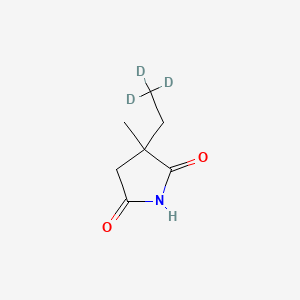

The molecular structure of Ethosuximide favors the appearance of a conformationally disordered (CONDIS) crystal phase CrI in its polymorphism . Ethosuximide is a good glass former, and glass of the CrI phase was observed even for 5 °C min−1 rate of cooling .Physical And Chemical Properties Analysis

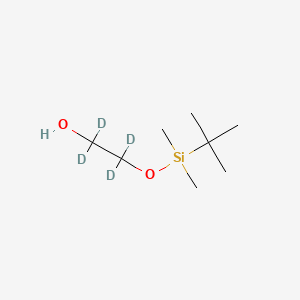

This compound has a molecular weight of 144.19 and a molecular formula of C7H8D3NO2 . The physical and chemical properties of this compound are not well-documented, but Ethosuximide is known to be a good glass former .Applications De Recherche Scientifique

Ethosuximide's Role in Lifespan Extension : Ethosuximide has been shown to extend the lifespan of the nematode C. elegans by disrupting sensory function. This finding indicates that sensory perception plays a critical role in controlling lifespan and highlights the potential of Ethosuximide in age-related diseases (Collins et al., 2008).

Antiepileptogenic and Behavioral Effects : Chronic treatment with Ethosuximide has antiepileptogenic effects and can mitigate behavioral comorbidities in models of genetic generalized epilepsy, suggesting its broader therapeutic potential beyond symptom management (Dezsi et al., 2013).

Interaction with Calcium Cation : A study on the tautomers of Ethosuximide and their interaction with calcium cations using density functional theory suggests that these tautomers are electronically stable and thermodynamically favorable, providing insights into the drug's mechanism at the molecular level (Türker, 2022).

Micronization for Enhanced Solubility : Research on micronizing Ethosuximide using the rapid expansion of supercritical solutions indicates that this process can significantly enhance the drug's dissolution rate, which is critical for its pharmaceutical applications (Lin et al., 2012).

Potential in Major Depressive Disorder Treatment : A clinical trial assessed the efficacy of Ethosuximide in treating major depressive disorder, though it did not show significant antidepressant actions compared to placebo, highlighting the importance of further research in this area (Zhang et al., 2020).

Neuroprotective Effects in Neurodegenerative Diseases : Ethosuximide has been found to ameliorate neurodegenerative disease phenotypes in models of neuronal ceroid lipofuscinosis and frontotemporal dementia, suggesting its potential for repurposing in the treatment of these conditions (Chen et al., 2015).

Inhibitory Effects on G Protein-Activated K+ Channels : Studies have shown that Ethosuximide can inhibit G protein-activated inwardly rectifying K+ channels, which may affect brain, heart, and platelet functions, providing a deeper understanding of its action in absence epilepsy and other disorders (Kobayashi et al., 2009).

Enhancing Neurogenesis in Alzheimer's Disease Models : Ethosuximide has been shown to induce hippocampal neurogenesis and reverse cognitive deficits in an Alzheimer's disease rat model, indicating its potential therapeutic role in neurodegenerative diseases (Tiwari et al., 2015).

Mécanisme D'action

Target of Action

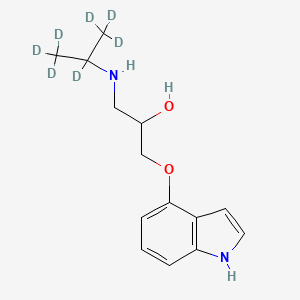

Ethosuximide-d3, like its parent compound Ethosuximide, primarily targets T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .

Mode of Action

This compound binds to T-type voltage-sensitive calcium channels, which belong to the “low-voltage activated (LVA)” group . This binding suppresses the paroxysmal three cycle per second spike and wave activity associated with lapses of consciousness, which is common in absence (petit mal) seizures . The frequency of epileptiform attacks is reduced, apparently by depression of the motor cortex and elevation of the threshold of the central nervous system to convulsive stimuli .

Biochemical Pathways

It is known that the suppression of t-type calcium currents leads to a decrease in neuronal excitability, which in turn reduces the frequency of absence seizures .

Pharmacokinetics

This compound is expected to have similar pharmacokinetic properties to Ethosuximide. After oral ingestion, Ethosuximide is rapidly absorbed, with a bioavailability of >90% . Its volume of distribution is 0.7 L/kg, and plasma protein binding is 0% . Ethosuximide is extensively metabolized in the liver by hydroxylation (primarily by CYP3A and to a lesser extent by CYP2E and CYP2B/C) to form isomers of 2-(1-hydroxyethyl)-2-methylsuccinimide, of which at least 40% are glucuronide conjugates . Approximately 20% of an administered dose is excreted as unchanged Ethosuximide in urine .

Result of Action

The primary result of this compound’s action is the suppression of absence seizures. By binding to T-type voltage-sensitive calcium channels and suppressing the paroxysmal three cycle per second spike and wave activity, this compound effectively reduces the frequency of these seizures .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, particularly those that induce or inhibit the CYP3A enzyme, can affect the metabolism of this compound . Additionally, renal or hepatic malfunction may require dose adjustments

Safety and Hazards

Propriétés

IUPAC Name |

3-methyl-3-(2,2,2-trideuterioethyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPOVYFOVVWLRS-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)NC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC1(CC(=O)NC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675884 |

Source

|

| Record name | 3-(2,2,2-~2~H_3_)Ethyl-3-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189703-33-0 |

Source

|

| Record name | 3-(2,2,2-~2~H_3_)Ethyl-3-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)

![2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione](/img/structure/B564624.png)

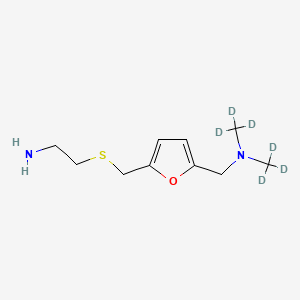

![5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol](/img/structure/B564632.png)